N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-12-19-14-8-7-13(11-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCTILSVATAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzothiazole moiety, a thiophene ring, and a piperidine backbone, which contribute to its biological activity. The molecular formula is C15H15N3O3S3, with a molecular weight of approximately 381.5 g/mol. Its structural features allow for interactions with various biological targets.
Antimicrobial Activity
Research Findings:
Studies have indicated that compounds similar to N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit promising antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains.
Case Study:
In a study assessing the antimicrobial activity of thiazole derivatives, certain compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results were quantified using minimal inhibitory concentration (MIC) assays, showing that modifications to the thiophene and sulfonamide groups enhanced the antimicrobial potency (Table 1).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 16 | Escherichia coli |
| C | 4 | Candida albicans |
Anticancer Potential
Research Findings:
The compound's structural components suggest potential anticancer activity. Studies have focused on its effects on various cancer cell lines, including breast and lung cancer cells. Molecular docking studies have been employed to predict interactions with key proteins involved in cancer progression.
Case Study:
A recent investigation into the anticancer properties of related compounds revealed that certain derivatives exhibited cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The study utilized the Sulforhodamine B (SRB) assay to evaluate cell viability post-treatment.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 10 | MCF7 |
| E | 15 | A549 |
| F | 5 | HeLa |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiazole- and sulfonamide-containing carboxamides. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound’s 2-methylbenzo[d]thiazole group distinguishes it from analogs like Dasatinib, which uses a 2-chloro-6-methylphenyl-thiazole scaffold. The methyl substitution may enhance lipophilicity and target binding compared to chloro substituents .
Sulfonamide vs. Carbamoyl Functionalization: The thiophene-2-sulfonyl group in the target compound contrasts with the piperazine-carbamoyl moiety in Dasatinib. Sulfonamides are known for their metabolic stability and hydrogen-bonding capacity, which may influence pharmacokinetics .
Biological Relevance: While Dasatinib’s activity as a kinase inhibitor is well-documented, the target compound’s biological profile remains uncharacterized.
Synthetic Complexity :
- The synthesis of the target compound likely involves multistep coupling reactions , akin to Dasatinib’s preparation (e.g., sulfur-directed ortho-lithiation and nucleophilic couplings) . By contrast, the GLP1 receptor activator () employs imidazole-oxetane chemistry, reflecting divergent synthetic priorities .
Research Implications and Limitations
- Data Gaps: No direct biological activity or binding affinity data are available for the target compound, limiting mechanistic insights.
- Synthetic Challenges : The thiophene-2-sulfonyl group may introduce steric hindrance during piperidine functionalization, necessitating optimized coupling conditions .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide? A: The compound’s synthesis typically involves multi-step protocols:
- Step 1: Construct the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., H2SO4 or PPA) .
- Step 2: Introduce the piperidine-2-carboxamide moiety through coupling reactions, such as EDC/HOBt-mediated amide bond formation .
- Step 3: Install the thiophen-2-ylsulfonyl group via sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key intermediates should be purified via column chromatography and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield and regioselectivity during sulfonylation? A:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity .
- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Catalysis: Add catalytic iodine to accelerate cyclization steps, as demonstrated in thiadiazole syntheses .
- Monitoring: Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
Basic Characterization
Q: Which spectroscopic techniques are critical for confirming the compound’s structure? A:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify substituents on the benzothiazole and piperidine rings (e.g., methyl group at δ 2.5 ppm, sulfonyl signals at δ 7.0–7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns .
- IR Spectroscopy: Detect functional groups (e.g., C=O at ~1650 cm<sup>-1</sup>, S=O at ~1150 cm<sup>-1</sup>) .
Advanced Characterization
Q: How can researchers resolve ambiguities in NMR spectra caused by conformational flexibility? A:
- 2D NMR: Use NOESY or ROESY to identify spatial proximity of protons in flexible regions (e.g., piperidine ring puckering) .
- X-ray Crystallography: Determine absolute configuration and torsional angles via single-crystal analysis using SHELX software .
- Dynamic NMR: Perform variable-temperature NMR to study ring inversion dynamics .
Biological Activity
Q: What experimental designs are recommended for evaluating this compound’s antimicrobial or anticancer activity? A:
- Assay Design: Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial testing or MTT assays for cytotoxicity screening .
- Control Groups: Include reference drugs (e.g., cisplatin for anticancer studies) and solvent controls.
- Mechanistic Studies: Pair bioactivity data with computational docking (e.g., AutoDock Vina) to predict binding to targets like DNA gyrase or tubulin .
Computational Studies
Q: How can DFT calculations aid in understanding the compound’s electronic properties? A:
- Optimization: Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO) .
- Docking: Simulate interactions with biological targets (e.g., kinase domains) using PyMol or Maestro .
- SAR Analysis: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity using QSAR models .
Data Contradictions
Q: How should researchers address conflicting reports on bioactivity or spectroscopic data? A:
- Reproducibility Checks: Verify experimental conditions (e.g., solvent purity, temperature gradients) .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 normalized to cell line/pH) .
- Collaborative Validation: Share samples with independent labs for cross-validation of spectral or bioactivity data .
Regioselectivity
Q: What strategies ensure correct regioselectivity during benzothiazole formation? A:
- Directing Groups: Use meta-directing substituents (e.g., methyl) on the aniline precursor to guide cyclization .
- Lewis Acid Catalysis: Employ ZnCl2 to enhance cyclization regioselectivity, as seen in thiazole syntheses .
- Kinetic Control: Quench reactions early to favor the thermodynamically less stable but desired regioisomer .
Stability
Q: What storage conditions prevent degradation of this compound? A:
- Temperature: Store at –20°C in amber vials to avoid photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the sulfonyl group .
- Solubility: Prepare stock solutions in DMSO (dry) and aliquot to minimize freeze-thaw cycles .
Pharmacokinetics
Q: Which methodologies assess metabolic stability and plasma protein binding? A:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Binding: Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
- ADME Profiling: Combine in silico tools (e.g., SwissADME) with experimental data to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
